molecular formula C6O6 B1329327 Cyclohexanehexone CAS No. 527-31-1

Cyclohexanehexone

Cat. No. B1329327
CAS RN: 527-31-1
M. Wt: 168.06 g/mol
InChI Key: PKRGYJHUXHCUCN-UHFFFAOYSA-N
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Description

Cyclohexanehexone, also known as C6O6, is a chemical compound that has been a subject of interest due to its elusive nature and difficulty in synthesis. The molecule was claimed to be synthesized as early as 1862, but most of the chemicals used in existing studies were actually dodecahydroxycyclohexane dihydrate (C6(OH)12•2H2O). Recent efforts have revisited the synthesis of C6O6 by dehydration of C6(OH)12•2H2O, and mass spectrometry has been used to confirm its structure .

Synthesis Analysis

The synthesis of cyclohexanehexone has been a challenging endeavor due to its sensitivity to ambient conditions. A bulk synthesis method has been developed, which involves the dehydration of dodecahydroxycyclohexane dihydrate. This process has been confirmed through the use of a home-built electrospray ionization mass spectrometry setup within a glovebox, which detected C6O6 in the form of C6O6H-. Tandem mass spectrometry further confirmed the structure by showing consecutive losses of CO molecules .

Molecular Structure Analysis

Theoretical calculations have been performed to understand the chemical bonding of C6O6. These studies are crucial for rationalizing the synthetic methods and for providing a benchmark understanding of the molecule's structure. The mass spectrometry analysis has been particularly important in confirming the molecular structure of cyclohexanehexone .

Chemical Reactions Analysis

Cyclohexanehexone's reactivity has not been detailed extensively in the provided papers. However, the related cyclohexenones and cyclohexanediones have been used in various chemical reactions. For instance, cyclohexenones have been synthesized through iridium-catalyzed allylic alkylation, nucleophilic allylation, and ring-closing metathesis . Additionally, cyclohexanediones have been used as scaffolds for the synthesis of six-membered oxygen-containing heterocycles, which are intermediates in the synthesis of various bioactive molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanehexone are not directly discussed in the provided papers. However, the related compounds, such as cyclohexenones and cyclohexanediones, have been synthesized and studied for their properties. For example, cyclohexenones have been synthesized with high enantioselectivity and applied to the total syntheses of natural products like (+)-crypto- and (+)-infectocaryone . Cyclohexanediones have been used to synthesize derivatives with high yields and environmental friendliness, highlighting their potential in green chemistry .

Scientific Research Applications

1. Synthesis and Structural Analysis

  • Synthesis Challenges and Mass Spectrometry: Cyclohexanehexone (C6O6) was synthesized by dehydrating dodecahydroxycyclohexane dihydrate (C6(OH)12·2H2O). Mass spectrometry was used to confirm its structure, overcoming previous challenges in detecting C6O6 due to its sensitivity to ambient conditions (Zhang et al., 2021).

2. Applications in Energy Storage

  • Use in Lithium-Ion Batteries: Cyclohexanehexone has shown promise as a cathode material in lithium-ion batteries, offering an ultrahigh capacity and high energy density. This highlights its potential for enhancing the efficiency and capacity of energy storage systems (Lu et al., 2019).

3. Photoluminescent Properties

  • Aggregation-Induced Emission: A study demonstrated the aggregation-induced emission characteristics of a star-shaped cyclohexanehexone luminogen. This property is significant for its potential applications in the field of optoelectronics and bioimaging (Rananaware et al., 2015).

4. Potential Therapeutic Applications

  • Inhibition of Alzheimer’s Disease Phenotypes: Cyclohexanehexol, a derivative of cyclohexanehexone, has been found to inhibit the aggregation of amyloid β peptide and ameliorate Alzheimer’s disease-like phenotypes in mice. This suggests a potential role in the treatment of neurodegenerative diseases (McLaurin et al., 2006).

5. Industrial Applications

  • Cyclohexane Dehydrogenation: The use of microporous silica membranes in cyclohexane dehydrogenation, a process significant for hydrogen production, has been investigated. This research contributes to advancements in efficient and sustainable industrial chemical processes (Koutsonikolas et al., 2012).

6. Environmental and Safety Studies

  • Inhalation Toxicity in Mice: Research on the inhalation toxicity of cyclohexane in mice provided insights into its impact on health and safety, particularly in industrial settings where cyclohexane exposure may occur (Lee et al., 2018).

Safety And Hazards

Cyclohexanone is a flammable liquid and vapor. It is harmful if swallowed and causes skin irritation. It can cause serious eye damage and irritation. It is harmful if inhaled and may cause respiratory irritation. It may also cause drowsiness or dizziness .

Future Directions

Replacing inorganic anodes with organic electrode materials is an attractive direction for future green Li-ion batteries (LIBs). Carbonyl compounds are being explored as leading anode candidates for organic LIBs . Cyclohexanehexone exhibits an ultrahigh capacity of 902 mA h g −1 with an average voltage of 1.7 V at 20 mA g −1 in LIBs, corresponding to a high energy density .

properties

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6O6/c7-1-2(8)4(10)6(12)5(11)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRGYJHUXHCUCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200662
Record name Cyclohexanehexaone
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Molecular Weight

168.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanehexone

CAS RN

527-31-1
Record name Triquinoyl
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Record name Hexaketocyclohexane
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Record name Cyclohexanehexone
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Record name Cyclohexanehexaone
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Record name Cyclohexanehexaone
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Record name HEXAKETOCYCLOHEXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
277
Citations
Y Lu, X Hou, L Miao, L Li, R Shi, L Liu… - Angewandte …, 2019 - Wiley Online Library
… Herein we report the synthesis and application of cyclohexanehexone (C 6 O 6 ), which exhibits an ultrahigh capacity of 902 mA h g −1 with an average voltage of 1.7 V at 20 mA g −1 in …
Number of citations: 239 onlinelibrary.wiley.com
D Zhang, Y Lu, J Wang, C Gong, X Hou… - The Journal of …, 2021 - ACS Publications
The cyclohexanehexone (C 6 O 6 ) octahydrate molecule was claimed to be synthesized as early as 1862. However, the chemical in the 1862 study and the chemicals used in most of …
Number of citations: 9 pubs.acs.org
S Li, J Lin, Y Zhang, S Zhang, T Jiang… - Advanced Energy …, 2022 - Wiley Online Library
Replacing inorganic anodes with organic electrode materials is an attractive direction for future green Li‐ion batteries (LIBs). Carbonyl compounds are being explored as leading anode …
Number of citations: 14 onlinelibrary.wiley.com
A Rananaware, DD La, SV Bhosale - Rsc Advances, 2015 - pubs.rsc.org
We describe a rigid star-shaped luminogen (HTCA) of cyclohexanehexone bearing six tetraphenylethene moieties, which exhibited strong aggregation-induced emission (AIE) …
Number of citations: 30 pubs.rsc.org
X Han, G Xiang, Y Dou, Q Zhang, D Shi, Y Yang - Electrochimica Acta, 2022 - Elsevier
… to exfoliating graphite through interactions with cyclohexanehexone octahydrate (C 6 O 6 ·… molecule-cyclohexanehexone octahydrate as intercalation agent. Firstly, cyclohexanehexone …
Number of citations: 0 www.sciencedirect.com
J Li, Y Liu, C Wang, Q Jia, G Zhang, X Huang, N Zhou… - Microchimica Acta, 2021 - Springer
A porous nanostructured covalent-organic framework (COF) has been prepared via condensation polymerization between the two building blocks of melem and hexaketocyclohexane …
Number of citations: 10 link.springer.com
AA Slesarenko, GR Baymuratova, IK Yakuschenko… - Synthetic Metals, 2022 - Elsevier
The redox-active materials based on the condensation product of cyclohexanehexone with p-phenylenediamine (PTDA) were synthesized. The effect of the reactant ratios (1: n, n = 1, 2, …
Number of citations: 1 www.sciencedirect.com
S Li, J Lin, Y Zhang, S Zhang, T Jiang… - Advanced Energy …, 2022 - Wiley Online Library
In article number 2201347, De-Yin Wu, Li Zhang and co-workers show that cyclohexanehexone (C 6 O 6) is an ultra-high capacity and high-rate anode material for lithium-ion batteries. …
Number of citations: 1 onlinelibrary.wiley.com
DS Riley, DS Riley - Materia Medica of New and Old Homeopathic …, 2018 - Springer
An overpowering sleepiness, specifically occurring in the afternoon; relieved by a catnap of 15–30 minutes. Mental hypersensitivity and irritability. Irritability expressed by a …
Number of citations: 2 link.springer.com
HS Isbell - Carbohydrate Research, 1975 - Elsevier
SCHEME 1. 0 0 20 peroxide radical, leaving a molecule of barium rhodizonate (2a). Production of 2a proved that alkaline hydrogen peroxide reduces 1 to 2, whereas the experiments …
Number of citations: 1 www.sciencedirect.com

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